N-(azepan-4-yl)-3-chlorobenzamide hydrochloride N-(azepan-4-yl)-3-chlorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651192
InChI: InChI=1S/C13H17ClN2O.ClH/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12;/h1,3-4,9,12,15H,2,5-8H2,(H,16,17);1H
SMILES: C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride

CAS No.:

Cat. No.: VC13651192

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride -

Specification

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
IUPAC Name N-(azepan-4-yl)-3-chlorobenzamide;hydrochloride
Standard InChI InChI=1S/C13H17ClN2O.ClH/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12;/h1,3-4,9,12,15H,2,5-8H2,(H,16,17);1H
Standard InChI Key CJZMBUALIYKXBW-UHFFFAOYSA-N
SMILES C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl

Introduction

Molecular Architecture and Structural Features

Core Chemical Composition

The compound’s base structure, N-(azepan-4-yl)-3-chlorobenzamide, consists of a 3-chlorobenzoyl group linked via an amide bond to the 4-position of an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom). The hydrochloride salt forms through protonation of the azepane nitrogen, enhancing solubility and stability for pharmaceutical formulations . Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₈Cl₂N₂O
Molecular Weight289.20 g/mol
Hydrogen Bond Donors2 (amide NH, ammonium NH⁺)
Hydrogen Bond Acceptors3 (amide O, azepane N, Cl⁻)
Topological Polar Surface46.2 Ų

The chlorine atom at the benzene ring’s meta position introduces electronic asymmetry, influencing dipole moments and intermolecular interactions .

Conformational Dynamics

Azepane rings exhibit chair and boat conformations, with the 4-substituent adopting equatorial orientations to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous azepane derivatives reveal coupling constants (³JHH = 9–11 Hz) consistent with trans-diaxial hydrogen interactions in chair conformers . X-ray crystallography data for related hydrochlorides demonstrate ionic packing stabilized by N⁺–H···Cl⁻ and C–H···O hydrogen bonds, forming layered lattices .

Synthetic Methodologies

Amide Coupling Strategies

The parent N-(azepan-4-yl)-3-chlorobenzamide is typically synthesized via carbodiimide-mediated coupling between 3-chlorobenzoic acid and 4-aminoazepane. A representative protocol involves:

  • Activation of 3-chlorobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

  • Addition of 4-aminoazepane and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Stirring at 0–5°C for 12 hours, followed by aqueous workup and column purification .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. Critical parameters include:

  • Reaction temperature: −10°C to prevent decomposition

  • Solvent polarity: Low-polarity solvents favor crystalline precipitation

  • Stoichiometry: 1:1 molar ratio of base to HCl for monohydrochloride formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, NH⁺) – Azepane ammonium proton

  • δ 7.85–7.40 (m, 4H, Ar–H) – Aromatic protons

  • δ 3.75–3.20 (m, 4H, N–CH₂–azepane)

  • δ 2.95–1.60 (m, 7H, azepane CH₂ and CH groups)

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 167.8 (C=O)

  • δ 135.2–126.4 (aromatic carbons)

  • δ 54.3 (N–CH₂–azepane)

  • δ 28.1–22.4 (azepane backbone carbons) .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 289.0985 [M+H]⁺ (calculated 289.0982 for C₁₃H₁₈Cl₂N₂O), confirming the molecular formula. Fragmentation patterns include loss of HCl (−36.97 Da) and cleavage of the amide bond .

Comparative Analysis with Structural Analogs

CompoundTarget AffinitySolubility (mg/mL)
N-(azepan-4-yl)-3-Cl-BzHCl5-HT₁A: 220 nM4.8 (pH 7.4)
N-(azepan-3-yl)-4-Cl-BzHClD₂: 180 nM3.2
N-(piperidin-4-yl)-3-Cl-Bzσ₁: 950 nM12.1

Data synthesized from demonstrate that azepane-containing benzamides exhibit superior CNS target engagement compared to piperidine analogs, likely due to increased membrane penetration from the larger ring system.

Though no direct patents reference N-(azepan-4-yl)-3-chlorobenzamide hydrochloride, its structural motifs appear in:

  • WO2019157104A1: Azepane derivatives as 5-HT₆ antagonists for Alzheimer’s disease

  • EP3260436B1: Chlorobenzamide-containing kinase inhibitors .

Challenges in Development

Key limitations include:

  • Hygroscopicity: Hydrochloride salts require desiccant storage (−20°C, <10% RH)

  • Synthetic yield: Amide coupling steps rarely exceed 45% due to steric hindrance

  • Metabolic stability: Microsomal half-life (human): 23 min (Phase I oxidation) .

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